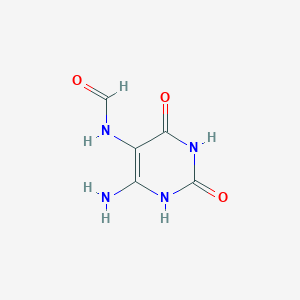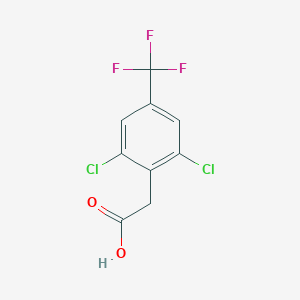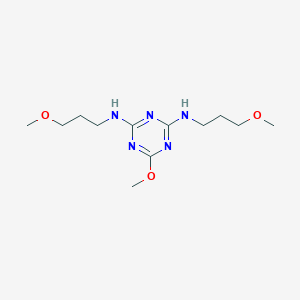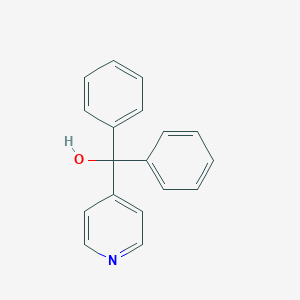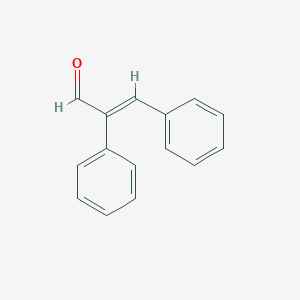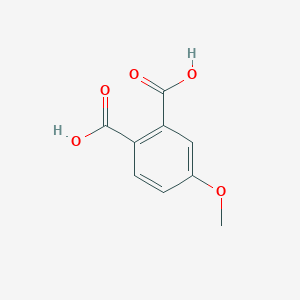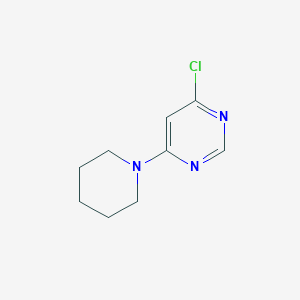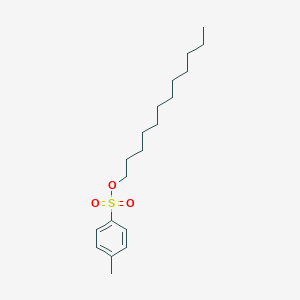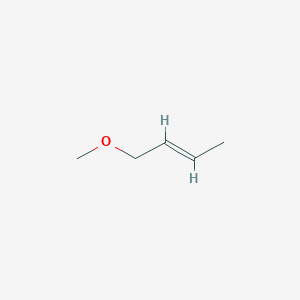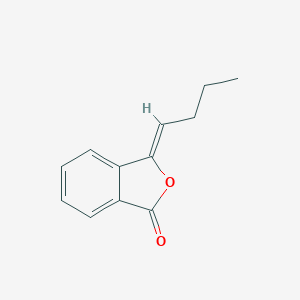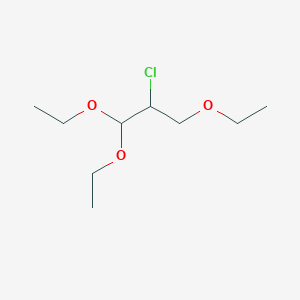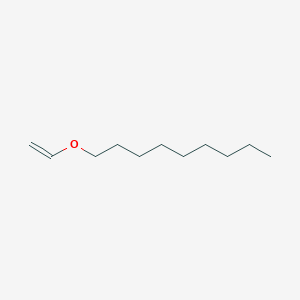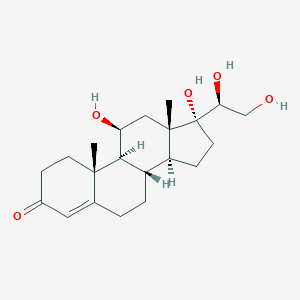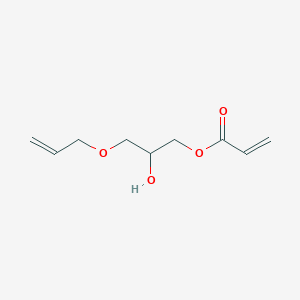
2-Hydroxy-3-(2-propenyloxy)propyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(2-propenyloxy)propyl acrylate, also known as HPA, is a commonly used monomer in the synthesis of various polymers. It has gained attention due to its unique properties such as high reactivity, low viscosity, and good adhesion. HPA is widely used in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is based on its ability to undergo free radical polymerization. This compound can be polymerized by various methods such as thermal, photochemical, and redox initiation. The resulting polymer has a high molecular weight and good mechanical properties.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not considered a hazardous material. However, it can cause skin and eye irritation upon contact. It is important to handle this compound with care and use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in lab experiments include its high reactivity, low viscosity, and good adhesion. These properties make it an ideal monomer for the synthesis of various polymers. However, the limitations of using this compound include its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are many future directions for the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in scientific research. One area of interest is the development of new polymers with improved mechanical properties and biocompatibility. This compound can also be used in the production of drug delivery systems and tissue engineering scaffolds. Additionally, the use of this compound in the development of new dental materials is an area of active research.
Conclusion
In conclusion, this compound is a versatile monomer with a wide range of applications in scientific research. Its unique properties make it an ideal candidate for the synthesis of various polymers. The future directions for the use of this compound in scientific research are promising, and it is expected to play a significant role in the development of new materials and technologies.
Synthesemethoden
2-Hydroxy-3-(2-propenyloxy)propyl acrylate can be synthesized by the reaction of hydroxyethyl acrylate with allyl chloride. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide. The resulting product is then purified by distillation to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(2-propenyloxy)propyl acrylate has a wide range of applications in scientific research. It is used in the synthesis of various polymers such as polyacrylates, polyurethanes, and polyesters. These polymers have applications in coatings, adhesives, and sealants. This compound is also used in the production of dental materials such as composite resins and adhesives.
Eigenschaften
CAS-Nummer |
1830-79-1 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
(2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-12-6-8(10)7-13-9(11)4-2/h3-4,8,10H,1-2,5-7H2 |
InChI-Schlüssel |
GEDPWPYPHQIRJD-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COC(=O)C=C)O |
Kanonische SMILES |
C=CCOCC(COC(=O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



